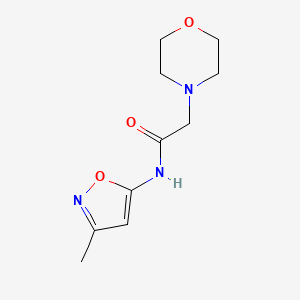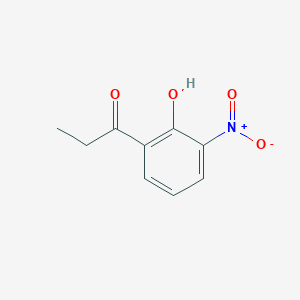![molecular formula C6H8ClN5O2S B3060924 N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine CAS No. 131748-59-9](/img/structure/B3060924.png)
N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine
Overview
Description
N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine is a useful research compound. Its molecular formula is C6H8ClN5O2S and its molecular weight is 249.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets .
Mode of Action
Thiazole derivatives have been known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been known to affect a variety of biochemical pathways, often leading to downstream effects .
Result of Action
Thiazole derivatives have been known to have a variety of effects, including antimicrobial, antifungal, and antiviral activities .
Biochemical Analysis
Biochemical Properties
N’‘-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . The interaction inhibits the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft, which can enhance neurotransmission. Additionally, N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine interacts with various proteins involved in oxidative stress responses, thereby modulating cellular redox states .
Cellular Effects
The effects of N’‘-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine on cells are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate the MAPK/ERK signaling pathway, which plays a vital role in cell proliferation, differentiation, and survival . Furthermore, N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis . Its impact on cellular metabolism includes modulation of metabolic fluxes and alteration of metabolite levels, which can affect overall cellular energy balance .
Molecular Mechanism
At the molecular level, N’‘-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine exerts its effects through several mechanisms. One primary mechanism is the binding interaction with specific biomolecules. For instance, it binds to the active site of acetylcholinesterase, inhibiting its activity . This binding is facilitated by the compound’s thiazole ring, which interacts with the enzyme’s catalytic residues. Additionally, N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine can inhibit or activate other enzymes, leading to changes in cellular processes such as signal transduction and gene expression . These molecular interactions ultimately result in the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’‘-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biological impact.
Dosage Effects in Animal Models
The effects of N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions without causing significant toxicity . At higher doses, it may induce toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without adverse effects. These findings underscore the importance of dosage optimization in the application of this compound in various biological contexts.
Metabolic Pathways
N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic fluxes and metabolite levels . For instance, the compound can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, affecting cellular energy production . Additionally, it influences the levels of key metabolites, such as ATP and NADH, which are critical for maintaining cellular energy balance . These interactions highlight the compound’s role in regulating cellular metabolism.
Transport and Distribution
The transport and distribution of N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for the compound’s biological activity and effectiveness.
Subcellular Localization
N’‘-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The subcellular localization of N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine is a critical factor determining its biological effects and therapeutic potential.
Properties
IUPAC Name |
2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1-methyl-1-nitroguanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN5O2S/c1-11(12(13)14)6(8)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLUDIQXOUITIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=NCC1=CN=C(S1)Cl)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616663 | |
| Record name | N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131748-59-9 | |
| Record name | N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


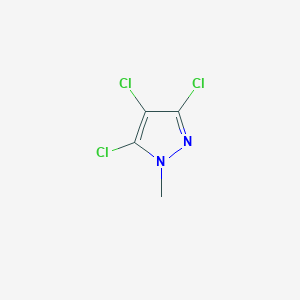
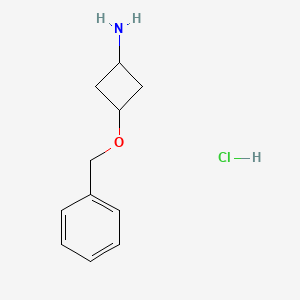
![2-[(3-methylphenyl)methyl]guanidine](/img/structure/B3060847.png)
![[4-[[(4-Methylphenyl)amino]-carbonyl]phenyl]boronic acid](/img/structure/B3060848.png)
![3-[(4-Hydroxy-3-methoxyphenyl)methylene]-2,4-pentanedione](/img/structure/B3060849.png)
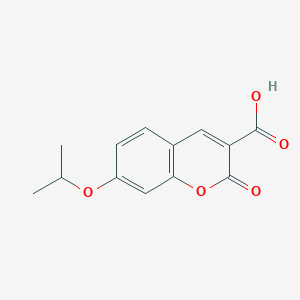
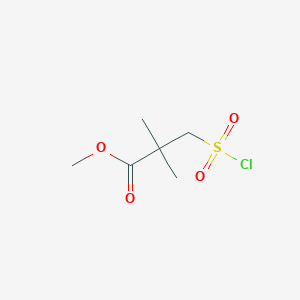
![{5-[1-(Benzylamino)cyclohexyl]-1H-tetrazol-1-YL}acetic acid](/img/structure/B3060852.png)
![(5Z)-5-[(2-phenoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3060854.png)
![5-[[2-(4-Fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3060856.png)
![L-Isoleucine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B3060857.png)
![Methyl 5-[(phenylsulfonyl)methyl]-2-furoate](/img/structure/B3060859.png)
